molecular formula C14H10BrFN2O4 B3677846 2-(4-bromophenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide

2-(4-bromophenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide

Cat. No.: B3677846
M. Wt: 369.14 g/mol
InChI Key: BGTYHRICJSPLQU-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide is an organic compound that features both bromine and fluorine atoms, making it a halogenated aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide typically involves the following steps:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Etherification: 4-bromophenol is then reacted with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid.

    Amidation: The final step involves the reaction of 2-(4-bromophenoxy)acetic acid with 2-fluoro-5-nitroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the reagents and reaction conditions more efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine group.

    Oxidation: The phenoxy group can undergo oxidation to form quinones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as 2-(4-methoxyphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide.

    Reduction: 2-(4-bromophenoxy)-N-(2-fluoro-5-aminophenyl)acetamide.

    Oxidation: Quinone derivatives of the phenoxy group.

Scientific Research Applications

2-(4-bromophenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique halogenated structure.

    Materials Science: Used in the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The presence of halogen atoms can enhance its binding affinity to biological targets through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-bromophenoxy)-N-(2-fluoro-5-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-(4-bromophenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide is unique due to the combination of bromine, fluorine, and nitro groups, which can impart distinct chemical and biological properties. The presence of these groups can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2O4/c15-9-1-4-11(5-2-9)22-8-14(19)17-13-7-10(18(20)21)3-6-12(13)16/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTYHRICJSPLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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